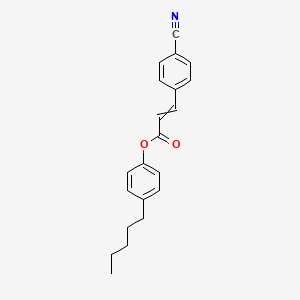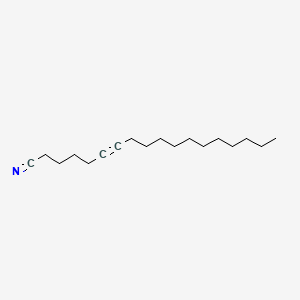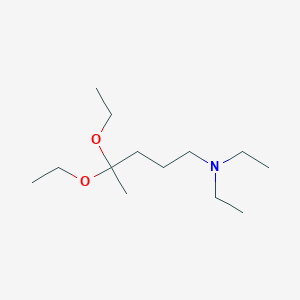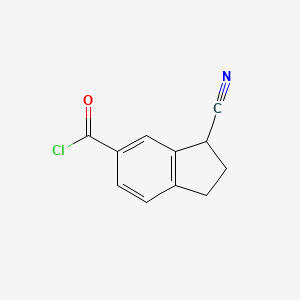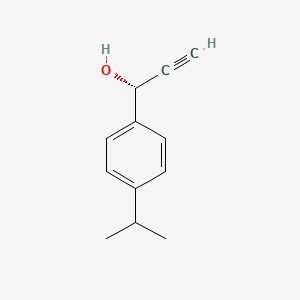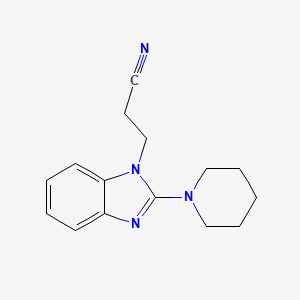
1-Benzimidazolepropionitrile, 2-piperidino-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzimidazolepropionitrile, 2-piperidino- is a chemical compound with the molecular formula C15H18N4. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties .
Métodos De Preparación
The synthesis of 1-Benzimidazolepropionitrile, 2-piperidino- typically involves the condensation of o-phenylenediamine with carboxylic acid derivatives or aldehydes. One common method includes the reaction of 2-aminopyridines with cyclohexanones in the presence of iodine as a mediator and air oxygen as an oxidant . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
1-Benzimidazolepropionitrile, 2-piperidino- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride can be used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of 1-Benzimidazolepropionitrile, 2-piperidino- can lead to the formation of benzimidazole-fused heterocycles .
Aplicaciones Científicas De Investigación
1-Benzimidazolepropionitrile, 2-piperidino- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential antimicrobial and antiviral properties.
Medicine: It is investigated for its potential anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Benzimidazolepropionitrile, 2-piperidino- involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives are known to interact with various enzymes and receptors in the body, leading to their biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparación Con Compuestos Similares
1-Benzimidazolepropionitrile, 2-piperidino- can be compared with other similar compounds, such as:
Piperidine: A six-membered heterocycle with one nitrogen atom, known for its wide range of biological activities.
Benzimidazole: A heterocyclic aromatic organic compound with various biological activities.
The uniqueness of 1-Benzimidazolepropionitrile, 2-piperidino- lies in its specific structure, which combines the properties of both benzimidazole and piperidine, leading to its distinct biological and chemical properties.
Propiedades
Número CAS |
85145-38-6 |
|---|---|
Fórmula molecular |
C15H18N4 |
Peso molecular |
254.33 g/mol |
Nombre IUPAC |
3-(2-piperidin-1-ylbenzimidazol-1-yl)propanenitrile |
InChI |
InChI=1S/C15H18N4/c16-9-6-12-19-14-8-3-2-7-13(14)17-15(19)18-10-4-1-5-11-18/h2-3,7-8H,1,4-6,10-12H2 |
Clave InChI |
ICRROJRFHVTJTF-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=NC3=CC=CC=C3N2CCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


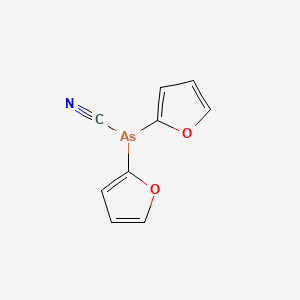

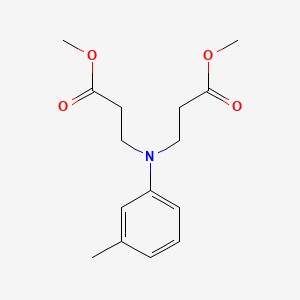
![1H-Pyrazole-1-aceticacid,3,5-dimethyl-4-nitro-,[[4-[(4-chlorophenyl)methoxy]phenyl]methylene]hydrazide(9CI)](/img/structure/B13798011.png)
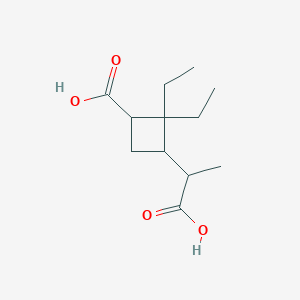
![5H-Thiopyrano[4,3-d][1,2]oxazol-4(7H)-one](/img/structure/B13798019.png)
![5-Chloro-2-[(2-chloro-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13798028.png)

